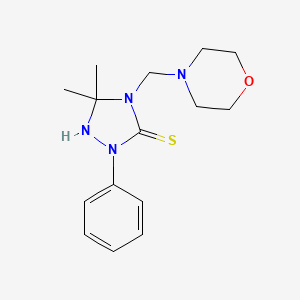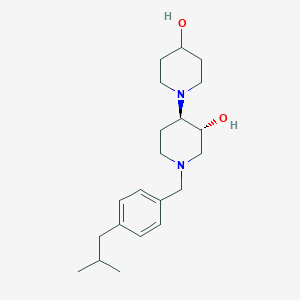
5,5-dimethyl-4-(4-morpholinylmethyl)-2-phenyl-1,2,4-triazolidine-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-dimethyl-4-(4-morpholinylmethyl)-2-phenyl-1,2,4-triazolidine-3-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known by its chemical name, DMPT, and is a heterocyclic compound that contains a triazolidine ring.
Mécanisme D'action
The mechanism of action of DMPT is not fully understood, but it is believed to act on the central nervous system and affect various neurotransmitters, including dopamine and serotonin. DMPT may also interact with various enzymes and proteins in the body, leading to its various physiological effects.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects, including increased growth and feed intake in livestock, improved cognitive function and memory, and potential anticancer effects. DMPT may also have antioxidant and anti-inflammatory effects, as well as the potential to improve insulin sensitivity and reduce blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMPT in lab experiments is its ability to elicit specific physiological effects, making it a useful tool for studying various biological processes. However, one limitation is that the exact mechanism of action of DMPT is not fully understood, which may limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research on DMPT, including further investigation into its potential as an anticancer agent and its ability to improve cognitive function and memory. Additionally, more studies are needed to fully understand the mechanism of action of DMPT and its potential applications in various fields of research. Finally, research is needed to determine the safety and toxicity of DMPT, particularly in long-term use and at varying doses.
Méthodes De Synthèse
DMPT can be synthesized using various methods such as the reaction of 4-(chloromethyl)benzyl alcohol with morpholine, followed by the reaction with thiosemicarbazide and subsequent cyclization. Another method involves the reaction of 4-(chloromethyl)benzyl alcohol with morpholine and thiosemicarbazide in the presence of a catalyst such as zinc chloride.
Applications De Recherche Scientifique
DMPT has been extensively studied for its potential applications in various fields of research, including agriculture, medicine, and environmental science. In agriculture, DMPT has been shown to increase the growth and feed intake of livestock, leading to improved productivity and efficiency. In medicine, DMPT has been investigated for its potential as an anticancer agent, as well as its ability to improve memory and cognitive function. In environmental science, DMPT has been studied for its potential as a soil conditioner and its ability to reduce greenhouse gas emissions.
Propriétés
IUPAC Name |
5,5-dimethyl-4-(morpholin-4-ylmethyl)-2-phenyl-1,2,4-triazolidine-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4OS/c1-15(2)16-19(13-6-4-3-5-7-13)14(21)18(15)12-17-8-10-20-11-9-17/h3-7,16H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXQXQYERHQGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NN(C(=S)N1CN2CCOCC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5061676.png)
![5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5061683.png)
![N-(3-chlorophenyl)-N-formyl-3-methylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5061687.png)
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5061694.png)
![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B5061695.png)

![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B5061705.png)
![methyl 3-{2-[(4-bromophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5061728.png)
![2'-[(ethylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5061739.png)
![N-[4-(aminosulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5061744.png)


![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5061768.png)
![4-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5061772.png)